Cas no 3920-83-0 (3-methyl-1H-Indol-1-amine)

3-methyl-1H-Indol-1-amine structure
3-methyl-1H-Indol-1-amine structure
Product Name:3-methyl-1H-Indol-1-amine
CAS No:3920-83-0
Molecular Formula:C9H10N2
Molecular Weight:146.1891
CID:44587
PubChem ID:12427292

3-methyl-1H-Indol-1-amine Properties

Names and Identifiers

    • 3-methyl-1H-Indol-1-amine
    • 3-methylindol-1-amine
    • 1-amino-3-methylindole
    • 3-methyl-indol-1-ylamine
    • 3-methyl-N-aminoindole
    • N-amino skatole
    • N-AMINO-3-METHYLINDOLE
    • 1H-Indol-1-amine, 3-methyl-
    • PPIMNKBXUAJCTQ-UHFFFAOYSA-N
    • DTXSID20497776
    • 3-methyl-1H-indole-1-amine
    • SCHEMBL3841620
    • 3920-83-0
    • InChIKey: PPIMNKBXUAJCTQ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C9H10N2/c1-7-6-11(10)9-5-3-2-4-8(7)9/h2-6H,10H2,1H3
    • SMILES: CC1C2C(=CC=CC=2)N(N)C=1

Computed Properties

  • Exact Mass: 146.08400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 146.084398327g/mol
  • Heavy Atom Count: 11
  • Complexity: 147
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.1
  • Topological Polar Surface Area: 31Ų

Experimental Properties

  • LogP: 2.24470
  • PSA: 30.95000
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